4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-12-7-9-13(10-8-12)26-17(27)11-16(29-2)18(25-26)19(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-11H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJWUQPIYRPMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Substitution Reactions: The methoxy and methylphenyl groups are introduced via nucleophilic substitution reactions using suitable reagents and catalysts.
Coupling Reactions: The trifluoromethylphenyl group is introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents and catalysts like palladium or copper under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further modified for specific applications.
Scientific Research Applications
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.
Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs from the evidence:
Key Differences and Implications
Core Heterocycle :
- Pyridazine (target, ) vs. Pyrimidine (): Pyridazines have adjacent nitrogen atoms, altering electronic distribution compared to pyrimidines (1,3-nitrogen positions). This affects hydrogen-bonding capacity and target selectivity. Pyrimidines (e.g., ) are more common in nucleic acid analogs and kinase inhibitors .
- Substituent Effects: Trifluoromethyl (-CF₃): The target’s -CF₃ group increases lipophilicity (logP ~3.5 estimated) and metabolic stability compared to the methoxy (-OCH₃) group in , which improves aqueous solubility but reduces membrane permeability . Phenoxy vs.
Molecular Weight and Solubility :
Research Findings and SAR Insights
Activity Trends :
- Electron-Withdrawing Groups : The -CF₃ group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) compared to the methoxy group in .
- Ring Substitution : The pyridazine core in the target and may exhibit different target selectivity compared to pyrimidine-based , which could align with kinase or dihydrofolate reductase inhibition .
Biological Activity
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridazines. This compound exhibits significant biological activity due to its unique structural features, including various functional groups that enhance its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.35 g/mol. The structure incorporates a methoxy group, a trifluoromethyl group, and a carboxamide moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.35 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves heterocyclic chemistry techniques. Various methods have been explored to optimize yield and purity, often utilizing solvents like dimethylformamide. The control of reaction parameters such as temperature and time is essential for successful synthesis .
Antitumor Activity
Recent studies have indicated that compounds similar to 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide exhibit promising antitumor activity. For instance, related compounds have been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The structure-activity relationship (SAR) studies reveal that modifications in the phenyl rings can enhance antitumor efficacy .
Enzyme Inhibition
The compound may interact with specific biological targets such as enzymes or receptors. For example, it has been suggested that similar dihydropyridazine derivatives can inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth .
Antimicrobial Properties
Additionally, some derivatives have shown antimicrobial activity against various pathogens. The disk diffusion method has been utilized to assess their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Case Studies
- Antitumor Efficacy : A recent study evaluated the antitumor activity of a series of related compounds against human tumor cell lines including Mia PaCa-2 and PANC-1. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics .
- Enzyme Inhibition : In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit malate synthase (GlcB), a target for tuberculosis treatment. The most effective derivatives showed IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide, and how can experimental design improve yield?
Methodological Answer: A modular approach is recommended, starting with pyridazine ring formation via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones. Key steps include:
- Functionalization : Introduce the 4-methoxy and 4-methylphenyl groups early to minimize steric hindrance during coupling reactions.
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the trifluoromethylphenyl moiety .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify interactions between variables and reduce trial runs by 30–40% .
Q. Table 1: Example Reaction Optimization Using CCD
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 105 |
| Catalyst (mol%) | 2 | 5 | 3.8 |
| Solvent (DMF/H2O) | 90:10 | 70:30 | 80:20 |
Q. What analytical techniques are critical for characterizing this compound, and how can data inconsistencies be resolved?
Methodological Answer:
- Structural Confirmation : Use high-resolution NMR (¹H, ¹³C, 19F) to verify substituent positions. For example, the trifluoromethyl group shows distinct 19F signals at ~-60 ppm .
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect impurities <0.5%. Discrepancies between HPLC and NMR data may arise from residual solvents; lyophilization or preparative TLC can resolve this .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, particularly for the pyridazine ring conformation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide synthesis optimization?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and identify energetically favorable pathways. For example, DFT can predict regioselectivity in nucleophilic attacks on the pyridazine core .
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates. Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in coupling steps .
- Machine Learning : Train models on existing pyridazine derivatives to predict optimal reaction conditions (e.g., Bayesian optimization for catalyst selection) .
Q. How should researchers address contradictions in pharmacological data for this compound?
Methodological Answer:
- Biological Replicates : Perform dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability in IC50 values .
- Metabolic Stability : Compare hepatic microsomal stability (human vs. rodent) to assess species-dependent discrepancies. For instance, cytochrome P450 3A4-mediated degradation may reduce efficacy in murine models .
Q. Table 2: Comparative Pharmacokinetic Profiling
| Parameter | Human Microsomes | Rat Microsomes |
|---|---|---|
| t1/2 (min) | 45 ± 3.2 | 22 ± 1.8 |
| Clint (µL/min/mg) | 18 ± 1.5 | 38 ± 2.4 |
Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement : Substitute the trifluoromethylphenyl group with pentafluorosulfanyl (SF5) to improve lipophilicity without altering steric bulk .
- Conformational Restriction : Introduce methyl groups at the pyridazine C5 position to lock the ring in a bioactive conformation, reducing off-target binding .
- Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) with co-crystallized ligands to identify critical hydrogen bonds (e.g., between the carboxamide and kinase hinge region) .
Data Contradiction Analysis
Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution :
Buffer Composition : Test solubility in PBS (pH 7.4) vs. HEPES (pH 7.0). Ionic strength differences may precipitate the compound in PBS.
Aggregation Screening : Use dynamic light scattering (DLS) to detect nanoaggregates at >50 µM concentrations, which falsely reduce apparent solubility .
Alternative Formulations : Co-solvents (e.g., 5% DMSO) or cyclodextrin inclusion complexes can stabilize the compound in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
